3-(2-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(2-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(2-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid may also interact with multiple targets, contributing to its biological activity.
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is known that similar compounds can form nanoparticles, which may enhance their bioavailability
Result of Action
It is known that similar compounds can have antitumor activity . This suggests that this compound may also have antitumor effects.
Action Environment
It is known that similar compounds can be influenced by environmental factors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the reaction of 2-nitrophenylacetic acid with formaldehyde and a base such as potassium carbonate in the presence of a catalyst like tetrabutylammonium iodide. The reaction is carried out in a solvent such as toluene at elevated temperatures to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed
Reduction: 3-(2-Aminophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid.
Substitution: Various substituted oxazole derivatives.
Cyclization: Different heterocyclic compounds depending on the reaction conditions.
Scientific Research Applications
3-(2-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenylacetic acid: A precursor in the synthesis of 3-(2-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid.
3-Amino-3-(2-nitrophenyl)propionic acid: Another nitrophenyl derivative with similar chemical properties.
Indole derivatives: Compounds with similar biological activities and applications.
Uniqueness
This compound is unique due to its combination of a nitrophenyl group and an oxazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-10(14)9-5-7(11-17-9)6-3-1-2-4-8(6)12(15)16/h1-4,9H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFNUXHAUWHDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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